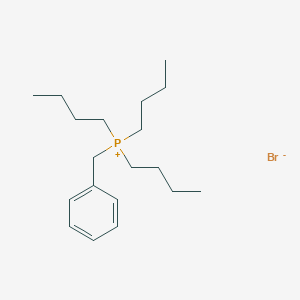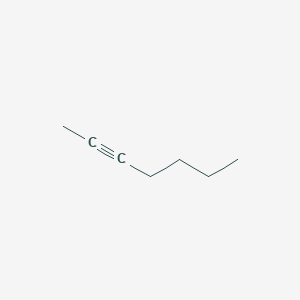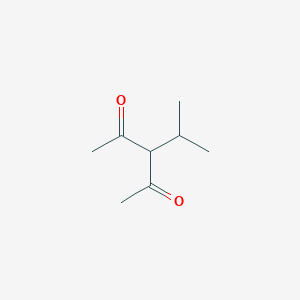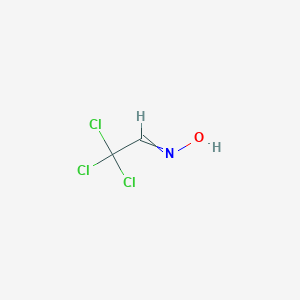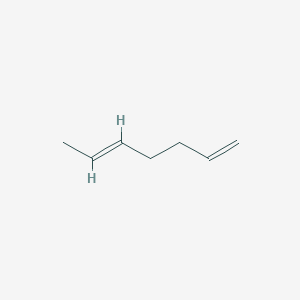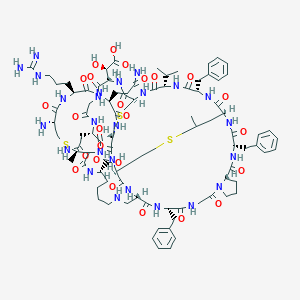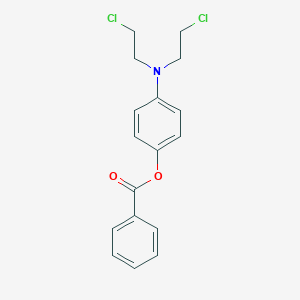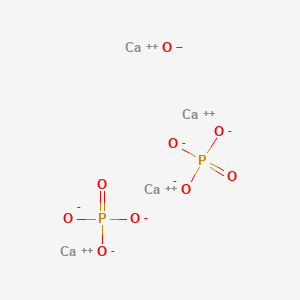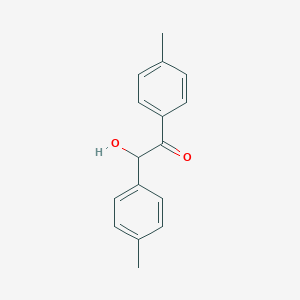
4,4'-Dimethylbenzoin
Descripción general
Descripción
4,4’-Dimethylbenzoin is an organic compound with the molecular formula C16H16O2. It is characterized by its white to pale yellow crystalline appearance and a distinct aromatic odor. This compound is a derivative of benzoin, where the phenyl groups are substituted with methyl groups at the para positions. It is primarily used in organic synthesis and has various applications in scientific research and industry.
Safety and Hazards
Mecanismo De Acción
Pharmacokinetics
These properties would determine the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Given the lack of specific information, it’s difficult to describe the precise effects of this compound at the molecular and cellular levels .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4,4’-Dimethylbenzoin can be synthesized through several methods. One common synthetic route involves the condensation of p-tolualdehyde with benzoin in the presence of a base such as potassium hydroxide. The reaction typically proceeds under reflux conditions in an alcohol solvent like ethanol. The product is then purified through recrystallization.
Industrial Production Methods: In industrial settings, the production of 4,4’-Dimethylbenzoin often involves large-scale batch reactions. The process begins with the preparation of p-tolualdehyde, which is then subjected to a benzoin condensation reaction. The reaction mixture is continuously stirred and maintained at a controlled temperature to ensure high yield and purity. The final product is isolated through filtration and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions: 4,4’-Dimethylbenzoin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4,4’-Dimethylbenzil using oxidizing agents such as nitric acid or potassium permanganate.
Reduction: Reduction of 4,4’-Dimethylbenzoin can yield 4,4’-Dimethylbenzoin alcohol using reducing agents like sodium borohydride.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the methyl groups can be further functionalized.
Common Reagents and Conditions:
Oxidation: Nitric acid, potassium permanganate, and chromium trioxide are commonly used oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents such as bromine or chlorine can be used for electrophilic aromatic substitution.
Major Products Formed:
Oxidation: 4,4’-Dimethylbenzil
Reduction: 4,4’-Dimethylbenzoin alcohol
Substitution: Various halogenated derivatives depending on the substituent used.
Aplicaciones Científicas De Investigación
4,4’-Dimethylbenzoin has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in photochemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the manufacture of dyes, fragrances, and other specialty chemicals.
Comparación Con Compuestos Similares
Benzoin: The parent compound, which lacks the methyl substitutions.
4,4’-Dimethylbenzil: The oxidized form of 4,4’-Dimethylbenzoin.
4,4’-Dimethylbenzoin alcohol: The reduced form of 4,4’-Dimethylbenzoin.
Uniqueness: 4,4’-Dimethylbenzoin is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of methyl groups at the para positions enhances its reactivity in certain chemical reactions and influences its solubility and melting point compared to its parent compound, benzoin.
Propiedades
IUPAC Name |
2-hydroxy-1,2-bis(4-methylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-11-3-7-13(8-4-11)15(17)16(18)14-9-5-12(2)6-10-14/h3-10,15,17H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBYSFWKNMLCZLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C(=O)C2=CC=C(C=C2)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1218-89-9 | |
| Record name | p-Toluoin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13677 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
